Biliatresone - 1801433-90-8

Biliatresone

Catalog Number: EVT-262218
CAS Number: 1801433-90-8
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biliatresone is a member of the class of benzodioxoles that is 1,3-benzodioxole which is substituted at positions 5 by a 2-(2-hydroxyphenyl)-3-oxoprop-1-en-3-yl group and at positions 4 and 6 by methoxy groups. A very rare type of isoflavonoid-related 1,2-diaryl-2-propenone found in Dysphania glomulifera (red crumbweed) and D. littoralis, the enone moiety is particularly reactive, undergoing ready Michael addition of water and methanol. Biliatresone has been found to cause extrahepatic biliary atresia (obliteration or discontinuity of the extrahepatic biliary system, resulting in obstruction to bile flow) in a zebrafish model. It has a role as a toxin and a plant metabolite. It is a member of benzodioxoles, an enone, an aromatic ketone, an aromatic ether and a member of phenols.
Source

Biliatresone is primarily sourced from the roots of Derris elliptica, a plant traditionally used in Southeast Asian medicine. The compound's isolation from natural sources has proven challenging, prompting researchers to develop synthetic methods for its production, allowing for more extensive biological evaluations and studies.

Classification

Biliatresone is classified as an isoflavonoid, a type of flavonoid that exhibits various biological activities, including toxicity. Its chemical structure includes a benzodioxole moiety, which contributes to its reactivity and biological effects.

Synthesis Analysis

Methods

The first laboratory synthesis of biliatresone was reported in 2017, utilizing a convergent synthetic approach. The synthesis involves several key steps:

  1. Preparation of Key Intermediates: The synthesis begins with the palladium-mediated reaction of substituted acetophenones with bromophenols to form crucial intermediates.
  2. Formation of Biliatresone: The final step involves methylenation of the intermediate followed by deprotection to yield biliatresone.

Technical Details

  • Palladium Catalysis: Various palladium sources were tested to optimize product yield, with Xphos Pd G2 yielding the highest results.
  • Reaction Conditions: Specific conditions such as temperature and solvent choice were critical in achieving desired outcomes during the synthesis process.
Molecular Structure Analysis

Structure

Biliatresone's molecular formula is C16_{16}H14_{14}O5_{5}, and it features a complex structure characterized by:

  • A benzodioxole core
  • Hydroxyl functional groups that enhance its electrophilic properties
  • An enone structure that plays a critical role in its biological activity

Data

The compound's structural elucidation has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which provided data consistent with previously reported structures .

Chemical Reactions Analysis

Reactions

Biliatresone undergoes several chemical reactions that contribute to its toxicity:

  1. Electrophilic Activation: The enone functionality allows biliatresone to react with nucleophiles within biological systems, leading to cellular damage.
  2. Glutathione Conjugation: Biliatresone's reactivity with glutathione is significant; it reduces glutathione levels, which is critical for cellular defense against oxidative stress.

Technical Details

Research has demonstrated that biliatresone induces cholangiocyte injury through mechanisms involving microtubule instability and signaling pathways such as Wnt and Hippo .

Mechanism of Action

Process

Biliatresone exerts its toxic effects primarily through:

  • Induction of Oxidative Stress: By depleting glutathione levels, biliatresone enhances oxidative stress within cells.
  • Disruption of Cellular Signaling: It alters key signaling pathways involved in bile duct development and repair, particularly affecting cholangiocytes' ability to maintain integrity and function.

Data

Studies using murine models have shown that biliatresone treatment leads to clinical symptoms akin to biliary atresia, including jaundice and impaired weight gain .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Biliatresone is typically presented as a yellowish solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Biliatresone is sensitive to light and air, necessitating careful handling during experiments.
  • Reactivity: Its electrophilic nature makes it reactive towards nucleophiles like thiols.

Relevant analyses indicate that these properties contribute significantly to its biological activity and toxicity profile .

Applications

Scientific Uses

Biliatresone serves as an essential tool in biomedical research, particularly in studies related to:

  • Biliary Atresia Models: It is used to create animal models for studying the pathophysiology of biliary atresia.
  • Cholangiocyte Biology: Researchers utilize biliatresone to investigate cellular responses and signaling pathways involved in bile duct injury and repair mechanisms.
  • Toxicology Studies: Its ability to induce oxidative stress makes it valuable for exploring antioxidant defenses and potential therapeutic interventions.
Introduction to Biliatresone and Biliary Atresia (BA)

Historical Context of BA as a Neonatal Cholangiopathy

Biliary atresia (BA) is a devastating neonatal cholangiopathy characterized by fibroinflammatory obliteration of the extrahepatic bile ducts (EHBD), leading to cholestasis, progressive liver fibrosis, and end-stage liver disease. Affecting 1 in 8,000–18,000 live births worldwide, it represents the most frequent indication for pediatric liver transplantation. The disease exhibits ethnic and geographic disparities, with notably higher incidence rates in Asian and Pacific populations compared to European groups [1] [9]. Clinically, BA presents with persistent jaundice, acholic stools, and dark urine within the first weeks of life. Without timely surgical intervention via Kasai portoenterostomy (KPE), the condition is universally fatal by age two. Even with successful KPE, over 70% of patients progress to cirrhosis requiring transplantation by adulthood due to relentless intrahepatic fibrogenesis [1] [3]. The etiology remains enigmatic, with proposed mechanisms including viral infections, immune dysregulation, genetic susceptibility, and environmental insults. Despite decades of research, no singular causative agent had been definitively established until the emergence of biliatresone as a plausible environmental trigger [9] [10].

Discovery of Biliatresone: From Livestock Toxicity to Experimental Models

The discovery of biliatresone originated from veterinary observations of sporadic BA-like outbreaks in Australian livestock. Initial cases were documented in 1967 when newborn lambs grazing on drought-affected pastures developed fatal jaundice, with autopsies revealing sclerotic livers and obliterated EHBD [1] [7]. Recurrent epidemics in 1964, 1988, and 2007 were consistently linked to maternal consumption of Dysphania genus plants (including D. glomulifera and D. littoralis), suggesting a plant-derived toxin. In 2015, collaborative research isolated the causative agent using a zebrafish biliary secretion bioassay. Researchers generated crude extracts from Dysphania plants and iteratively purified fractions based on their ability to induce gallbladder injury in transgenic zebrafish larvae. This culminated in the identification of a previously undescribed isoflavonoid-related 1,2-diaryl-2-propenone compound, named biliatresone, which constituted approximately 1.84% of the plant’s dry weight [1] [7] [10].

Structural elucidation revealed biliatresone (molecular formula: C₁₈H₁₆O₆) features a reactive α-methylene ketone bridge flanked by methoxy, hydroxyl, and methylenedioxy functional groups. This unique 1,2-diaryl-2-propenone architecture functions as a Michael acceptor, enabling electrophilic attacks on nucleophiles like glutathione (GSH) and cysteine [1] [6] [10]. Total synthesis routes were later established by Estrada (2017) and Yang (2019), yielding synthetic biliatresone with 98% purity that replicated the toxic effects of the natural compound in zebrafish [1] [3].

Table 1: Key Milestones in Biliatresone Discovery

YearEventSignificance
1967First report of BA-like syndrome in Australian lambsSuggested environmental toxin etiology
1990Epidemiological link to Dysphania-infested pastures during droughtsConfirmed plant-associated outbreaks across multiple decades
2007Bioassay-guided fractionation of Dysphania extracts using zebrafishEnabled toxin isolation
2015Structural characterization of biliatresone (C₁₈H₁₆O₆)Identified reactive α-methylene ketone moiety responsible for toxicity
2017-2019Successful total synthesis (Estrada, Yang)Enabled production of high-purity toxin for mechanistic studies
2020Development of biliatresone-induced mouse model (Yang et al.)Confirmed cross-species toxicity and relevance to mammalian systems

Biliatresone’s Role in BA Pathogenesis: Current Hypotheses and Debates

Mechanisms of Biliary Toxicity

Biliatresone exerts selective toxicity towards extrahepatic cholangiocytes (EHC), sparing intrahepatic bile ducts (IHC) and hepatocytes in initial exposures. This specificity is attributed to two primary factors:

  • Glutathione (GSH) Depletion: Biliatresone's electrophilic α-methylene group readily forms Michael adducts with GSH, depleting cellular antioxidant reserves. Quantitative analysis in zebrafish and mice demonstrates a precipitous drop in hepatic GSH levels coinciding with the onset of EHBD injury [3] [5]. Crucially, EHC exhibit intrinsically lower basal GSH redox potential (more oxidized state) than IHC or hepatocytes, making them vulnerable to redox stress. Depleting GSH pharmacologically with buthionine sulfoximine (BSO) sensitizes otherwise resistant IHC to biliatresone, while replenishing GSH via N-acetylcysteine (NAC) or activating the antioxidant regulator Nrf2 (nuclear factor erythroid 2–related factor 2) confers protection [5].

  • Heat Shock Protein 90 (HSP90) Inhibition: Biliatresone disrupts cholangiocyte cytoskeletal integrity and cell adhesion by targeting HSP90. In human and mouse cholangiocyte organoids, biliatresone exposure diminishes ZO-1 (a tight junction protein) localization, mislocalizes F-actin to basal membranes, and impairs apical-basal polarity. These effects correlate with reduced HSP90 activity, which is essential for stabilizing cytoskeletal proteins. Co-treatment with the HSP90 inhibitor 17-AAG exacerbates biliatresone toxicity, while HSP90 agonists partially rescue ductal defects [1] [4].

Evidence from Experimental Models

Biliatresone’s capacity to induce BA-like phenotypes is conserved across diverse experimental systems:

  • Zebrafish: Exposure at 5 days post-fertilization (dpf) for 24–48 hours induces dose-dependent EHBD abnormalities. At 0.5 μg/mL, 93.3% of larvae exhibit gallbladder shrinkage or agenesis without hepatocyte injury. Sensitivity is developmentally regulated, with maximal effect at 5 dpf [1] [2].
  • Mice: Neonatal injection with synthetic biliatresone (2–5 μg/g) induces EHBD lumen loss, inflammatory cell infiltration, and portal fibrosis within days. RNA sequencing reveals altered expression of adhesion molecules and oxidative stress genes, mirroring human BA liver signatures. Hepatic GSH levels are significantly reduced [3].
  • Human Liver Organoids: Exposure to 2 μg/mL biliatresone induces profound morphological and functional aberrations: organoids exhibit stunted growth, reduced cholangiocyte marker (CK19, MDR1) expression, elevated hepatocyte marker (HNF4A) expression, disrupted tight junctions (ZO-1), aberrant F-actin distribution, and impaired primary cilia function. These phenotypes closely resemble organoids derived from BA patients [4].

Table 2: Comparative Pathological Features in Biliatresone Models

Model SystemKey Pathological FeaturesMolecular Signatures
Zebrafish LarvaeGallbladder shrinkage/agenesis; EHBD distortionGSH depletion; upregulated redox stress genes (gclc, gclm)
Neonatal MiceEHBD lumen loss; portal inflammation; hepatic fibrosis; jaundice↓ Hepatic GSH; adhesion molecule dysregulation; oxidative stress transcripts
Human Liver OrganoidsStunted growth; apical-basal polarity defects; impaired R123 transport; ciliary dysfunction↓ CK19/MDR1; ↑ HNF4A; disrupted ZO-1/F-actin; defective cilia-mediated mechanosensation

Epidemiological Hypotheses and Debates

A compelling hypothesis links biliatresone exposure to human BA via dietary or microbial pathways. Structurally similar, non-toxic isoflavonoids abundant in beets, chard, and other vegetables may be converted into biliatresone-like compounds by gut microbiota [7] [10]. This is supported by:

  • Geographic Incidence Correlation: Higher BA rates in Asia may reflect greater vegetable consumption among women of childbearing age compared to Western populations [1].
  • Microbiome Involvement: Altered intestinal flora structure could enhance the biotransformation of dietary precursors into active toxins or impair detoxification pathways [1] [9].
  • Prenatal Vulnerability: Elevated direct bilirubin in BA newborns within 24–72 hours after birth suggests in utero injury. Biliatresone could cross the placenta or its precursors might be metabolized by the fetal liver [9].

However, key debates persist:

  • Direct Causality Gap: No biliatresone or its metabolites have been detected in human BA tissues.
  • Dose-Response Uncertainty: Environmental exposure levels in humans remain unquantified.
  • Genetic Susceptibility: Zebrafish mutants with genetic lesions orthologous to human BA susceptibility loci (e.g., ADD3, GPC1) exhibit enhanced sensitivity to biliatresone, suggesting gene-environment interactions [7] [9].

Molecular Interactions and Pathways

Biliatresone’s reactivity underpins its pathomechanism, involving direct interactions with cellular components:

  • GSH Adduct Formation: Mass spectrometry confirms rapid conjugation with GSH, forming biliatresone-SG adducts, depleting antioxidant capacity [5] [6].
  • Protein Modification: Targets cysteine residues in HSP90 and potentially other cytoskeletal regulators via Michael addition, disrupting chaperone function and epithelial integrity [1] [4].
  • Redox Imbalance: Depleted GSH elevates reactive oxygen species (ROS), activating pro-inflammatory and pro-fibrotic pathways like NF-κB and TGF-β [5].

Table 3: Confirmed Molecular Interactions of Biliatresone

TargetInteraction ChemistryFunctional Consequence
Glutathione (GSH)Michael addition at α-methyleneDepletes antioxidant reserves; induces redox stress
Cysteine ResiduesThiol adduct formationAlters protein function (e.g., HSP90 inhibition)
Histamine/Amino AcidsNucleophilic adductionPotential disruption of signaling/metabolism
Water/MethanolReversible solvent adductsModulates toxin stability and reactivity in biological matrices

Properties

CAS Number

1801433-90-8

Product Name

Biliatresone

IUPAC Name

1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H16O6/c1-10(11-6-4-5-7-12(11)19)16(20)15-13(21-2)8-14-17(18(15)22-3)24-9-23-14/h4-8,19H,1,9H2,2-3H3

InChI Key

SIKIIXNKUAAGAM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)C(=C)C3=CC=CC=C3O

Solubility

Soluble in DMSO

Synonyms

Biliatresone;

Canonical SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)C(=C)C3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.